molecular formula C8H8N4O2 B1530797 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid CAS No. 1779764-91-8

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Katalognummer: B1530797
CAS-Nummer: 1779764-91-8
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: ADMPEOZVUFGORK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a methylamino group at position 6 and a carboxylic acid moiety at position 2. The carboxylic acid group facilitates derivatization into amides or esters, enabling targeted drug design .

Eigenschaften

IUPAC Name

6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMPEOZVUFGORK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Construction: Formation of the Imidazo[1,2-b]pyridazine Backbone

The imidazo[1,2-b]pyridazine ring system is typically synthesized via a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions such as sodium bicarbonate. The presence of a halogen substituent at the 6-position of the pyridazine ring is crucial to direct the regioselectivity of the alkylation step, favoring formation of the bicyclic imidazo ring at the desired nitrogen site adjacent to the amino group. This approach was highlighted in the synthesis of various 6-substituted imidazo[1,2-b]pyridazines, where 3-amino-6-chloropyridazine or 3-amino-6-fluoropyridazine were used as starting materials to achieve good yields of the fused heterocycle.

Representative Synthetic Procedure (Based on Patent and Literature Examples)

Step Reagents and Conditions Outcome / Notes
1. Preparation of 6-chloro-3-nitroimidazo[1,2-b]pyridazine Starting from 3,6-dichloropyridazine, reaction with ammonia in ethanol under heating Formation of 6-chloro-3-nitroimidazo[1,2-b]pyridazine intermediate
2. Conversion to 6-amino-3-nitroimidazo[1,2-b]pyridazine Passing ammonia gas into hot ethanol suspension of 6-chloro-3-nitroimidazo derivative, heating 24 h Amino substitution at 6-position, isolated by recrystallization
3. Methylation of 6-amino group Treatment with paraformaldehyde and sodium methoxide, followed by NaBH4 reduction Selective formation of 6-(methylamino)-3-nitroimidazo derivative
4. Reduction of nitro group to amine SnCl2 reduction in ethanol Conversion to 6-(methylamino)-3-aminoimidazo derivative
5. Introduction of carboxylic acid at 3-position Hydrolysis of ester or oxidation of methyl group Formation of 6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Detailed Research Findings and Analysis

  • Regioselectivity and Yield : The presence of the halogen at the 6-position in the pyridazine ring is vital to direct alkylation and prevent side reactions on the non-adjacent nitrogen. This strategy improves yields significantly compared to unsubstituted pyridazines.

  • Methylation Control : Selective monomethylation is achievable under controlled conditions using paraformaldehyde and sodium methoxide, avoiding overalkylation and preserving the heterocyclic integrity.

  • Functional Group Compatibility : The synthetic route tolerates various functional groups, including nitro, amino, and carboxylic acid moieties, allowing for diverse substitution patterns for SAR studies.

  • Purification and Characterization : Products are commonly purified by recrystallization from ethanol or methanol, with melting points and elemental analysis confirming purity and structure.

Summary Table of Key Synthetic Steps and Conditions

Synthetic Step Reagents/Conditions Yield/Remarks
6-Chloro-3-nitroimidazo intermediate formation 3,6-dichloropyridazine + ammonia, ethanol, heat Good yield, key intermediate
Amino substitution at 6-position Ammonia gas, hot ethanol, 24 h High purity, melting point ~310°C
Selective methylation of 6-amino Paraformaldehyde, NaOMe, NaBH4 reduction Monomethylation, avoids dimethylation
Nitro group reduction SnCl2 in ethanol Efficient conversion to amine
Carboxylic acid introduction Hydrolysis of ester or oxidation Final acid form obtained

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the imidazo[1,2-b]pyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acid derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid has been extensively studied for its potential as a bioactive molecule . It shows promise in various therapeutic areas:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Antiviral Properties : Studies have explored its efficacy against viral infections, highlighting its potential in antiviral drug development.
  • Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly through mechanisms involving the inhibition of tyrosine kinases, which are critical in cancer signaling pathways.

Biological Research

The compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its role in biological research includes:

  • Inhibition of Tyrosine Kinase 2 (Tyk2) : This compound has been shown to inhibit Tyk2 pseudokinase activity, which is involved in inflammatory signaling pathways. This inhibition could lead to therapeutic strategies for inflammatory diseases and conditions associated with cytokine signaling .
  • Impact on JAK-STAT Pathway : By inhibiting Tyk2, the compound may modulate the JAK-STAT signaling pathway, which is vital in immune response and hematopoiesis .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial settings:

  • Material Science : It is utilized in developing novel materials with specific electronic or optical properties due to its unique chemical structure.
  • Synthesis of Complex Molecules : The compound acts as a precursor for synthesizing various complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that derivatives of this compound demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of key kinases involved in tumor growth and survival .

Case Study 2: Antimicrobial Efficacy

Another research highlighted the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the methylamino group could enhance its activity, suggesting avenues for further drug development .

Case Study 3: Inhibition of Tyk2

Research focusing on inflammatory diseases showed that compounds similar to this compound effectively inhibited Tyk2 activity, leading to reduced levels of pro-inflammatory cytokines. This finding points toward potential therapeutic applications in treating autoimmune disorders .

Wirkmechanismus

The mechanism of action of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazo[1,2-b]pyridazine derivatives are highly dependent on substituent positions and functional groups. Key analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Applications
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid Methylamino (6), COOH (3) ~207.17 (estimated) - Kinase inhibition, radiotracers
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid Cl (6), COOH (3) 197.58 1208084-53-0 Intermediate for Suzuki coupling
2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid CH₃ (2), COOH (3) 177.16 160911-42-2 Anti-inflammatory research
6-Methoxy-2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acid (DM2) OCH₃ (6), Ph (2), COOH (3) 283.27 - Analgesic and anti-inflammatory
6-((R)-2-(3-Fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylic acid Pyrrolidine (6), COOH (3) 357.36 - Tropomyosin receptor kinase (Trk) imaging

Key Observations :

  • Substituent Position: Substitutions at position 6 (e.g., Cl, methylamino, or pyrrolidine) enhance kinase binding affinity, as seen in Trk-targeting radiotracers . Position 2 modifications (e.g., methyl or phenyl groups) influence anti-inflammatory activity .
  • Functional Groups : The carboxylic acid at position 3 enables conjugation to amines, forming amides critical for biological activity (e.g., 6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide in PET imaging).
Physicochemical Properties
  • Solubility: The methylamino group enhances water solubility compared to chloro analogues, critical for bioavailability.
  • Acidity : The carboxylic acid (pKa ~2.5) allows pH-dependent solubility and salt formation.

Biologische Aktivität

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,2-b]pyridazine core with a methylamino group at the 6-position and a carboxylic acid group at the 3-position, which contributes to its pharmacological potential.

Structural Characteristics

The unique structural arrangement of this compound allows for various interactions within biological systems. Its functional groups enable it to act on specific molecular targets, potentially influencing cellular processes such as proliferation and apoptosis.

Compound Name CAS Number Unique Features
This compound84663800Contains an imidazole ring, altering biological activity
Methyl 6-(methylamino)pyridazine-3-carboxylate1183150-47-1Ester derivative that may exhibit different reactivity
6-Aminopyridazine-3-carboxylic acid365413-15-6Lacks the methyl group on the amino substituent

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors critical for bacterial survival and proliferation.

Anticancer Properties

The compound also demonstrates promising anticancer activity. Studies have highlighted its ability to induce apoptosis in cancer cells through pathways involving tyrosine kinases and calcium channels. For instance, in vitro assays have shown that it can significantly reduce cell viability in several cancer cell lines, including breast and lung cancer models.

Inhibition of Inflammatory Pathways

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Research has revealed its potential as an inhibitor of IKKβ, a key regulator in inflammatory signaling pathways. This activity suggests its usefulness in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the imidazo[1,2-b]pyridazine family. For example:

  • Antimycobacterial Activity : A study assessed various imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. Some derivatives exhibited significant activity at low concentrations, suggesting that structural modifications could enhance efficacy against this pathogen .
  • In Vivo Efficacy : In animal models of collagen-induced arthritis, compounds similar to this compound demonstrated substantial reductions in inflammation markers and improved joint function compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the imidazo[1,2-b]pyridazine core in 6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid?

  • Methodology : The core structure is typically synthesized via cyclization reactions. For example, condensation of aminopyridazine derivatives with carbonyl-containing reagents (e.g., chloroacetyl carbamate) under basic conditions (e.g., Na₂HPO₄ in DMA) can yield the imidazo[1,2-b]pyridazine scaffold . Subsequent functionalization involves introducing the methylamino group via nucleophilic substitution (e.g., using methylamine) and the carboxylic acid via ester hydrolysis (e.g., using Ba(OH)₂ in NMP/H₂O) .
  • Critical Considerations : Optimize reaction pH and temperature to avoid side products like over-oxidized intermediates .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to assess purity. Confirm structure via ¹H/¹³C NMR (e.g., characteristic peaks for the methylamino group at δ ~2.8 ppm and carboxylic acid at δ ~12 ppm) and high-resolution mass spectrometry (HRMS) .
  • Data Interpretation : Compare spectral data with structurally similar compounds, such as ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Test kinase inhibition using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarities to kinase-targeting imidazo[1,2-b]pyridazines . For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Controls : Include positive controls like staurosporine (kinase inhibition) and ciprofloxacin (antimicrobial activity) .

Advanced Research Questions

Q. How can regioselective functionalization of the imidazo[1,2-b]pyridazine scaffold be achieved to enhance bioactivity?

  • Methodology : Use directing groups or transition-metal catalysis. For example, introduce a sulfonyl group at the 2-position via Pd-catalyzed coupling to modulate electronic properties and improve target binding . Computational tools (e.g., DFT) can predict reactive sites for electrophilic substitution .
  • Case Study : 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine demonstrated improved solubility and activity via sulfonylation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound stability under experimental conditions. For instance, discrepancies in kinase inhibition may arise from variations in ATP concentrations .
  • Data Reconciliation : Cross-reference with structurally analogous compounds, such as N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, which showed consistent IC₅₀ values in kinase assays when tested at uniform ATP levels .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like EGFR or CDK2. Use QSAR models to correlate substituent effects (e.g., methylamino vs. ethylamino) with logP and solubility .
  • Validation : Compare in silico predictions with in vitro permeability assays (e.g., Caco-2 cell monolayer) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated reactions) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Case Study : Imidazo[1,2-b]pyridazine derivatives synthesized using AlCl₃-mediated Friedländer condensation achieved >95% ee with optimized catalyst loading .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem for reaction conditions and safety data (e.g., CAS 166176-45-0 for analogous intermediates) .
  • Analytical Standards : Use commercially available imidazo[1,2-b]pyridazine derivatives (e.g., 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine) as reference materials .
  • Computational Tools : Access crystallographic data (PDB ID: 4UB) for structural modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Reactant of Route 2
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.